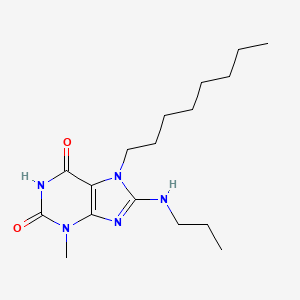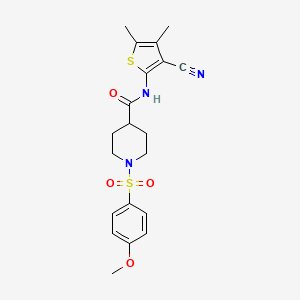
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Development
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the development of heterocyclic compounds with potential anti-inflammatory and analgesic activities. These compounds, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized and evaluated for their COX-1/COX-2 inhibition capabilities, displaying significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
QSAR Analysis in Toxicological Evaluation
QSAR analysis has been utilized for the toxicological evaluation of a series of 2-pyridylcarboxamidrazone candidate anti-tuberculosis compounds. These compounds have been examined for cytotoxicity using human mononuclear leucocytes, indicating a more significant toxic effect compared to controls, with certain derivatives showing reduced toxicity in the presence of N-acetyl cysteine or glutathione. This approach aids in designing future low toxicity high activity anti-tubercular carboxamidrazone agents (M. Coleman, K. J. Tims, & D. Rathbone, 2003).
Pharmacological Properties of Benzamide Derivatives
The synthesis and evaluation of benzamide derivatives as selective serotonin 4 receptor agonists have been explored, showing potential as novel prokinetic agents with reduced side effects. Compounds like 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide have demonstrated enhanced gastric emptying and defecation in mice, indicating their potential utility in treating gastrointestinal tract disorders (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, & K. Asano, 2004).
Highly Potent Fluorescence-Tagged Ligands
The development of highly potent fluorescence-tagged nonimidazole histamine H3 receptor ligands has been significant for understanding the binding site on the histamine H3 receptor. These compounds, synthesized from piperidine derivatives, display good to excellent histamine H3 receptor affinities, making them valuable tools for identifying and understanding the receptor's binding site (M. Amon, X. Ligneau, J. Camelin, I. Berrebi‐Bertrand, J. Schwartz, & H. Stark, 2007).
Synthesis of Aminopyrazole and Pyrazolopyrimidine Derivatives
The synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been carried out, leading to compounds with established in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the ongoing development of new chemotherapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-13-14(2)28-20(18(13)12-21)22-19(24)15-8-10-23(11-9-15)29(25,26)17-6-4-16(27-3)5-7-17/h4-7,15H,8-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXDYKEQHCMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

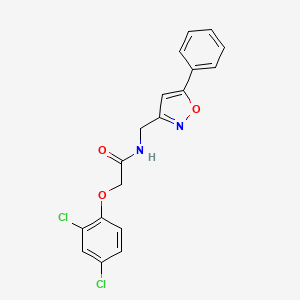
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2917192.png)
![5-Benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917193.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2917194.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2917197.png)



![2-[4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2917204.png)
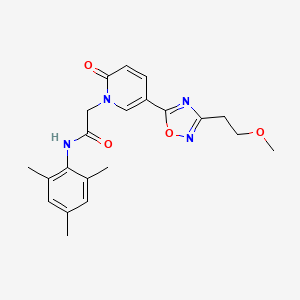
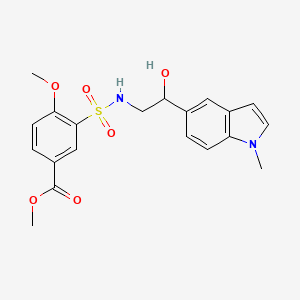
![N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2917207.png)
![4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2917208.png)
